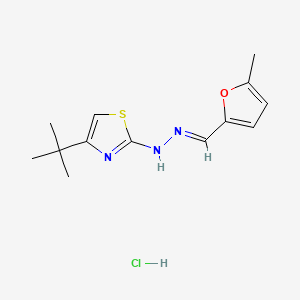
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-4-methyl-3-(1-pyrrolidinylsulfonyl)benzamide, commonly known as FPBA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Wirkmechanismus
FPBA acts as an antagonist of the TRPV1 receptor by binding to the receptor and preventing the activation of the channel. This results in a reduction in pain sensation and inflammation. FPBA also modulates the activity of the GABA-A receptor by binding to a specific site on the receptor and enhancing the activity of the receptor.
Biochemical and Physiological Effects:
FPBA has been shown to have a range of biochemical and physiological effects, including analgesic and anti-inflammatory effects, as well as anxiolytic and sedative effects. It has also been found to have potential neuroprotective effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of FPBA is its potency and specificity as an antagonist of the TRPV1 receptor. This makes it a useful tool for studying the role of the TRPV1 receptor in pain sensation and inflammation. However, one limitation of FPBA is its relatively short half-life, which can make it difficult to use in long-term studies.
Zukünftige Richtungen
There are several future directions for research on FPBA. One area of interest is the development of more potent and selective TRPV1 antagonists based on the structure of FPBA. Another area of research is the potential use of FPBA in the treatment of neurodegenerative diseases, particularly in the development of novel drugs that target the GABA-A receptor. Additionally, there is potential for the use of FPBA in the development of new analgesics and anti-inflammatory drugs.
Synthesemethoden
FPBA can be synthesized through a multi-step process involving the reaction of 2-fluoroaniline with 4-methylbenzoyl chloride, followed by the reaction with pyrrolidine-1-sulfonyl chloride. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
FPBA has been used in various scientific research applications, particularly in the field of neuroscience. It has been shown to be a potent antagonist of the TRPV1 receptor, which is involved in pain sensation and inflammation. FPBA has also been found to modulate the activity of the GABA-A receptor, which is a neurotransmitter receptor involved in anxiety and sedation.
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-4-methyl-3-pyrrolidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-13-8-9-14(18(22)20-16-7-3-2-6-15(16)19)12-17(13)25(23,24)21-10-4-5-11-21/h2-3,6-9,12H,4-5,10-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJJBSRRQOXSYBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2F)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-methyl-3-(pyrrolidin-1-ylsulfonyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5692939.png)

![3-(2-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5692961.png)
![4-[(2-methyl-3-phenyl-2-propen-1-ylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5692976.png)

![3-(2-furyl)-N-{[(3-pyridinylmethyl)amino]carbonothioyl}acrylamide](/img/structure/B5692989.png)
![5-({2-[4-(aminosulfonyl)phenyl]ethyl}amino)-5-oxopentanoic acid](/img/structure/B5692998.png)



![3-[({[3-(2-furyl)acryloyl]amino}carbonothioyl)amino]-4-methylbenzoic acid](/img/structure/B5693021.png)


